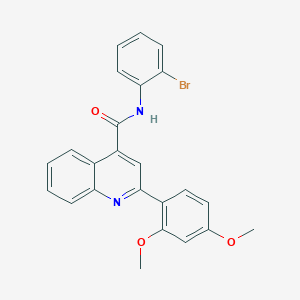![molecular formula C21H17ClN4O3S B6114854 4-chloro-N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B6114854.png)
4-chloro-N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies. In
Mechanism of Action
Further studies are needed to determine the exact mechanism of action of this compound and how it interacts with various enzymes and proteins in the body.
Conclusion:
In conclusion, 4-chloro-N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide is a promising compound for various scientific research applications. This compound has a wide range of biochemical and physiological effects, making it a promising candidate for cancer research, neurological disorders, and cardiovascular diseases. Further research is needed to determine the safety and efficacy of this compound for various scientific research applications.
Advantages and Limitations for Lab Experiments
4-chloro-N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. Wide Range of Biochemical and Physiological Effects: This compound has a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
2. Potential Anti-Cancer Properties: This compound has potential anti-cancer properties, making it a promising candidate for cancer research.
Some of the limitations of this compound include:
1. Limited Solubility: 4-chloro-N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide has limited solubility in water, which can make it difficult to work with in lab experiments.
2. Lack of
In Vivo
Studies: More in vivo studies are needed to determine the safety and efficacy of this compound for various scientific research applications.
2. Combination Therapy: This compound can be combined with other compounds to improve its efficacy for various scientific research applications.
3.
Future Directions
There are several future directions for research on 4-chloro-N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide. Some of the future directions include:
1.
Synthesis Methods
The synthesis method of 4-chloro-N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide involves the reaction of 2-chloro-3-nitrobenzoic acid with 2-aminophenol to form 2-(2-nitrophenoxy)phenol. This compound is then reacted with 2-chloroquinoxaline to form 2-(2-nitrophenoxy)-N-(2-chloroquinoxalin-3-yl)aniline. Finally, this compound is reacted with sodium sulfite to form 4-chloro-N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide.
Scientific Research Applications
4-chloro-N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various research studies. Some of the scientific research applications of this compound include:
1. Cancer Research: 4-chloro-N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide has been found to have potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
2. Neurological Disorders: This compound has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties and can prevent the death of neurons.
3. Cardiovascular Diseases: 4-chloro-N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide has also been studied for its potential applications in the treatment of cardiovascular diseases such as hypertension and atherosclerosis. It has been found to have vasodilatory properties and can improve blood flow.
properties
IUPAC Name |
4-chloro-N-[3-(3-methoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3S/c1-29-16-6-4-5-15(13-16)23-20-21(25-19-8-3-2-7-18(19)24-20)26-30(27,28)17-11-9-14(22)10-12-17/h2-13H,1H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZZAKSKGGHTTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-cyclohexyl-3-piperidinyl)methyl]-8-quinolinesulfonamide](/img/structure/B6114778.png)
![ethyl 1-[(butylamino)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6114793.png)
![2-[4-({1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-1-piperazinyl]-1,3-benzoxazole](/img/structure/B6114798.png)
![1-{4-[(butylamino)methyl]-2-methoxyphenoxy}-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6114809.png)


![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[(imidazo[1,2-a]pyridin-3-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6114825.png)

![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B6114829.png)
![N-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B6114835.png)
![1-(2,2-dimethylpropyl)-3-hydroxy-3-{[(5-isoxazolylmethyl)(methyl)amino]methyl}-2-piperidinone](/img/structure/B6114842.png)
![7-(2-ethoxyphenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6114855.png)
![3-methyl-4-[4-(methylthio)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6114863.png)
![3-(2-hydroxy-2-pyridin-3-ylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6114865.png)